5-Hydroxy Flunixin-d3

Beschreibung

Eigenschaften

IUPAC Name |

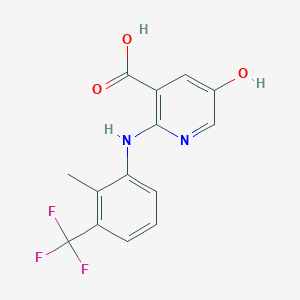

5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXNJGKWSWRIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514274 | |

| Record name | 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75369-61-8 | |

| Record name | 5-Hydroxy-2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75369-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75369-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy Flunixin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy Flunixin-d3 is the deuterium-labeled stable isotope of 5-Hydroxy Flunixin (B1672893). 5-Hydroxy Flunixin is the principal active metabolite of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Due to its chemical stability and mass shift from the unlabeled counterpart, this compound serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry. Its application is critical for the accurate determination of Flunixin and its primary metabolite in complex biological matrices such as plasma, milk, and tissue samples, which is essential for pharmacokinetic, metabolic, and residue analysis studies.

Chemical and Physical Properties

This compound is a deuterated analog of 5-Hydroxy Flunixin. The deuterium (B1214612) labels are typically introduced on the methyl group of the molecule.

| Property | Value |

| Chemical Name | 5-Hydroxy-2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid |

| Synonyms | 5-OH Flunixin-d3 |

| Molecular Formula | C₁₄H₈D₃F₃N₂O₃ |

| Molecular Weight | 315.26 g/mol |

| CAS Number | 1185088-54-3 |

| Appearance | Neat Solid |

| Solubility | Soluble in Methanol (B129727) and DMSO |

| Storage | Store at -20°C for long-term stability |

Metabolism of Flunixin to 5-Hydroxy Flunixin

Flunixin undergoes phase I metabolism in the liver, where it is hydroxylated to form 5-Hydroxy Flunixin. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] In horses, several members of the CYP3A family and CYP1A1 have been identified as the key enzymes responsible for this conversion.[1] The resulting 5-Hydroxy Flunixin is a major metabolite that is often used as a marker for Flunixin exposure, particularly in milk residue analysis.[2][3]

Metabolic Pathway Diagram

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Analytical Applications and Methodology

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Flunixin and 5-Hydroxy Flunixin in biological samples. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for Sample Analysis

Caption: General workflow for the analysis of Flunixin and its metabolite.

Detailed Experimental Protocol: LC-MS/MS Analysis of Flunixin and 5-Hydroxy Flunixin in Milk

This protocol is a composite based on methodologies described in the scientific literature.[2][3]

1. Sample Preparation:

-

To a 2 mL milk sample, add 100 µL of a 1 µg/mL solution of this compound in methanol (as internal standard).

-

Add 2 mL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup.

-

Condition the cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Flunixin: 297.1 -> 279.1; 5-Hydroxy Flunixin: 313.1 -> 295.1; this compound: 316.1 -> 298.1 |

| Collision Energy | Optimized for each transition |

Pharmacokinetic Data

The pharmacokinetics of Flunixin and its metabolite 5-Hydroxy Flunixin have been studied in various species. The following table summarizes key pharmacokinetic parameters from a study in cattle.

| Parameter | Flunixin | 5-Hydroxy Flunixin | Species | Reference |

| Tmax (h) | 0.5 - 1.0 | 2.0 - 4.0 | Bovine | [4] |

| Cmax (µg/mL) | Varies with dose and route | Varies with dose and route | Bovine | [4] |

| t₁/₂ (h) | 1.5 - 8.0 | Longer than Flunixin | Bovine | [4] |

| Bioavailability (%) | ~80 (Oral) | - | Equine | [5] |

In-Vitro Metabolism Protocol: Flunixin to 5-Hydroxy Flunixin

This protocol outlines a general procedure for studying the in-vitro metabolism of Flunixin using liver microsomes.

1. Materials:

-

Flunixin

-

Pooled liver microsomes (e.g., equine, bovine)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

This compound (for internal standard)

2. Incubation Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes (0.5 mg/mL protein), and Flunixin (e.g., 10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard (this compound).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of 5-Hydroxy Flunixin.

In-Vitro Metabolism Experimental Workflow

Caption: Workflow for in-vitro metabolism study of Flunixin.

Conclusion

This compound is an essential analytical tool for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and food safety. Its use as an internal standard ensures the reliability and accuracy of quantitative data for Flunixin and its primary metabolite, 5-Hydroxy Flunixin. The detailed methodologies and data presented in this guide provide a comprehensive resource for the application of this compound in a research setting.

References

- 1. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Plasma pharmacokinetics and milk residues of flunixin and 5-hydroxy flunixin following different routes of administration in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemical Profile of 5-Hydroxy Flunixin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical studies.

Core Chemical and Physical Data

This compound is the primary metabolite of Flunixin, a potent cyclooxygenase (COX) inhibitor used in veterinary medicine.[1][2][3] The introduction of three deuterium (B1214612) atoms on the methyl group creates a stable, isotopically labeled version ideal for use in mass spectrometry-based quantification.[4][5]

| Property | Value | References |

| Chemical Formula | C₁₄H₈D₃F₃N₂O₃ | [5][6] |

| Molecular Weight | 315.26 g/mol | [4][6] |

| Monoisotopic Mass | 315.09100694 u | [4] |

| CAS Number | 1185088-54-3 | [6] |

| Appearance | Yellow to Orange Solid | [4] |

| Storage Temperature | -20°C | [4][7] |

| Solubility | Soluble in DMSO and Methanol (B129727) | [2][7] |

| Synonyms | 5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid, [2H3]-5-Hydroxy Flunixin | [4] |

Chemical Structure of this compound

The molecular structure of this compound consists of a trifluoromethylphenyl group linked via an amine to a pyridinecarboxylic acid moiety. A hydroxyl group is substituted at the 5-position of the pyridine (B92270) ring, and three deuterium atoms replace the hydrogens on the methyl group of the trifluoromethylphenyl ring.

Caption: Chemical structure of this compound.

Role in Bioanalysis: The Deuterated Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard for achieving accurate and precise measurements.[8] this compound serves this critical function in bioanalytical assays.

An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before processing.[8][9] The purpose of the internal standard is to correct for variations that can occur during sample preparation and analysis.[9]

Logical Workflow for Using a Deuterated Internal Standard

Caption: Bioanalytical workflow using a deuterated internal standard.

The key advantages of using a deuterated internal standard like this compound include:

-

Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the non-labeled analyte, allowing for effective normalization.[8]

-

Compensation for Analyte Loss: Any loss of the target analyte during sample preparation steps is mirrored by the deuterated standard, ensuring the ratio between the two remains constant.[8]

-

Normalization of Instrumental Variations: It corrects for fluctuations in injection volume and mass spectrometer response, leading to more precise and reproducible results.[8]

Experimental Protocols

The successful implementation of this compound as an internal standard relies on meticulously executed experimental protocols. Below are generalized methodologies for common bioanalytical workflows.

Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of flunixin and its metabolites from biological matrices.

-

Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., plasma, milk, tissue homogenate) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10-20 µL) of a known concentration of this compound solution to each sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and an organic solvent, to the sample.[10] Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., a mixture of mobile phases) for LC-MS/MS analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting parameters for the analysis of flunixin and its metabolites. Method optimization is essential for specific applications.

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is typically employed to separate the analytes from matrix components.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (5-Hydroxy Flunixin) and the internal standard (this compound).

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve.

-

Signaling and Metabolic Pathways

Flunixin is metabolized in the liver, primarily by the cytochrome P450 (CYP450) family of enzymes, to its major metabolite, 5-Hydroxy Flunixin.[11] While the specific equine P450 isoforms responsible for this conversion have been identified, the general pathway is conserved across several species.[11]

Metabolic Pathway of Flunixin

Caption: Simplified metabolic pathway of Flunixin to 5-Hydroxy Flunixin.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals in the field of bioanalysis. Its use as a deuterated internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in the quantification of 5-Hydroxy Flunixin in complex biological matrices. The detailed methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in rigorous scientific and regulated drug development studies.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-羟基氟尼辛 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound See H942424 | CymitQuimica [cymitquimica.com]

- 6. 5-Hydroxy Flunixin D3 [a-2-s.com]

- 7. mybiosource.com [mybiosource.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Hydroxy Flunixin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy Flunixin (B1672893) is the principal and biologically active metabolite of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1][2] As with other NSAIDs, the therapeutic effects of 5-Hydroxy Flunixin are primarily attributable to its modulation of the cyclooxygenase (COX) pathway. This technical guide provides a detailed exploration of the mechanism of action of 5-Hydroxy Flunixin, including its effects on the relevant signaling pathways, quantitative data on the parent compound's activity, and detailed experimental protocols for assessing its biological function. For analytical and pharmacokinetic studies, a deuterated internal standard, 5-Hydroxy Flunixin-d3, is often employed; its biological mechanism of action is identical to that of 5-Hydroxy Flunixin.

Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes

The primary mechanism of action of 5-Hydroxy Flunixin, like its parent compound Flunixin, is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in various physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the synthesis of prostaglandins at sites of inflammation.[5]

By inhibiting COX enzymes, 5-Hydroxy Flunixin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Signaling Pathway of Prostaglandin (B15479496) Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs like 5-Hydroxy Flunixin.

Quantitative Data

In Vitro COX Inhibition of Flunixin in Equine Whole Blood

| Drug | Target | IC50 (-log M) | IC50 (µM) | IC80 (µM) |

| Flunixin | COX-1 | 6.47 | 0.34 | 1.12 |

| Flunixin | COX-2 | 5.49 | 3.24 | 10.30 |

Data sourced from Beretta et al., 2005.

The selectivity of an NSAID is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2. For Flunixin, this ratio is approximately 0.1, indicating that it is a non-selective COX inhibitor and is more potent at inhibiting COX-1 than COX-2 in this assay.[6]

Pharmacokinetics of Flunixin and 5-Hydroxy Flunixin in Horses

| Compound | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

| Flunixin | IV | - | - | 1.6 |

| Flunixin | Oral | ~0.5 | ~2500 | - |

| 5-Hydroxy Flunixin | - | - | - | ~4 |

Data compiled from various pharmacokinetic studies.[7][8]

Metabolism of Flunixin to 5-Hydroxy Flunixin

Flunixin is metabolized in the liver to 5-Hydroxy Flunixin. This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes.[9][10] In horses, several members of the CYP3A family and CYP1A1 have been identified as the major enzymes responsible for the generation of 5-Hydroxy Flunixin.[9][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NSAIDs like 5-Hydroxy Flunixin.

In Vitro Whole Blood Cyclooxygenase (COX) Inhibition Assay

This assay is considered highly physiologically relevant as it accounts for the protein binding of the drug in a natural biological matrix.

Objective: To determine the potency (IC50) and selectivity (COX-1/COX-2 ratio) of a test compound.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), the stable metabolite of thromboxane A2 (TXA2), in whole blood allowed to clot. During clotting, platelets are activated, and the constitutively expressed COX-1 is the primary enzyme responsible for TXA2 synthesis.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.

Materials:

-

Freshly collected whole blood from the target species (e.g., equine, canine).

-

Test compound (5-Hydroxy Flunixin) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.

-

Centrifuge, incubator, multi-channel pipette, microplate reader.

Procedure:

COX-1 Assay:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

The blood is then allowed to clot by incubating at 37°C for 1 hour.

-

The samples are centrifuged to separate the serum.

-

The serum is collected and stored at -80°C until analysis.

-

TXB2 concentrations in the serum are quantified using a specific ELISA kit.

COX-2 Assay:

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

LPS is added to the blood samples to a final concentration known to induce COX-2 (e.g., 100 µg/mL for equine blood) and incubated for 24 hours at 37°C.

-

After incubation, the blood is centrifuged to obtain plasma.

-

The plasma is collected and stored at -80°C until analysis.

-

PGE2 concentrations in the plasma are quantified using a specific ELISA kit.

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

Concentration-response curves are generated, and the IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 are determined using non-linear regression analysis.

-

The COX-1/COX-2 selectivity ratio is calculated from the IC50 values.

Conclusion

5-Hydroxy Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, a mechanism of action it shares with its parent compound, Flunixin, and other NSAIDs. As a non-selective COX inhibitor, Flunixin demonstrates activity against both COX-1 and COX-2 isoforms. While specific inhibitory concentrations for 5-Hydroxy Flunixin are not widely published, its established role as an active metabolite confirms its significance in the overall therapeutic effect of Flunixin administration. The experimental protocols outlined in this guide provide a robust framework for the further characterization of 5-Hydroxy Flunixin and other novel anti-inflammatory compounds.

References

- 1. Pharmacokinetics of transdermal flunixin meglumine and effects on biomarkers of inflammation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. thomastobin.com [thomastobin.com]

- 9. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro subcellular characterization of flunixin liver metabolism in heifers, steers, and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis of 5-Hydroxy Flunixin-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 5-Hydroxy Flunixin-d3. To the best of our knowledge, a detailed experimental protocol for this specific synthesis has not been published in peer-reviewed literature. The proposed route is based on established chemical principles and analogous reactions found in the literature. Researchers should perform their own risk assessments and optimization studies before attempting this synthesis.

Introduction

This compound is the deuterated form of the major metabolite of Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[1] As a stable isotope-labeled internal standard, this compound is a critical tool for pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. This guide provides a comprehensive, albeit theoretical, multi-step synthesis for this compound, designed for an audience with a strong background in synthetic organic chemistry.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound can be approached by disconnecting the core structure at the amine-pyridine bond. This retrosynthetic analysis leads to two key intermediates: 2-(methyl-d3)-3-(trifluoromethyl)aniline and a suitably functionalized 5-hydroxynicotinic acid derivative. The proposed forward synthesis, therefore, involves the independent synthesis of these two precursors followed by their condensation to form the final product.

The overall proposed synthetic pathway is illustrated in the diagram below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, hypothetical experimental protocols for each key stage of the proposed synthesis.

This multi-step synthesis aims to introduce a deuterated methyl group ortho to the amino group of a trifluoromethyl-substituted aniline.

Step 1: Protection of 3-(Trifluoromethyl)aniline

The amino group of 3-(trifluoromethyl)aniline is protected as a pivalamide (B147659) to facilitate directed ortho-metalation.

-

Reaction: 3-(Trifluoromethyl)aniline + Pivaloyl chloride → N-(3-(Trifluoromethyl)phenyl)pivalamide

-

Protocol: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C under a nitrogen atmosphere, pyridine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic phase is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate (B1210297).

Step 2: Directed Ortho-Deuteromethylation

The protected aniline undergoes directed ortho-lithiation followed by quenching with deuterated methyl iodide.

-

Reaction: N-(3-(Trifluoromethyl)phenyl)pivalamide + s-BuLi + CD3I → 2-(Methyl-d3)-N-(3-(trifluoromethyl)phenyl)pivalamide

-

Protocol: To a solution of N-(3-(trifluoromethyl)phenyl)pivalamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of s-butyllithium (2.2 eq) in cyclohexane (B81311) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. Deuterated methyl iodide (CD3I) (2.5 eq) is then added, and the mixture is stirred for an additional 4 hours at -78 °C before being allowed to warm slowly to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Deprotection to Yield the Deuterated Aniline

The pivaloyl protecting group is removed by acid hydrolysis.

-

Reaction: 2-(Methyl-d3)-N-(3-(trifluoromethyl)phenyl)pivalamide + HCl → 2-(Methyl-d3)-3-(trifluoromethyl)aniline

-

Protocol: The deuterated pivalamide (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and ethanol. The mixture is heated to reflux and stirred for 24 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting crude aniline can be purified by distillation or column chromatography.

This part of the synthesis focuses on preparing the hydroxylated pyridine component. A plausible route involves the Boekelheide rearrangement of a pyridine N-oxide.

Step 1: N-Oxidation of 2-Chloronicotinic Acid

-

Reaction: 2-Chloronicotinic acid + m-CPBA → 2-Chloronicotinic acid N-oxide

-

Protocol: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent such as chloroform (B151607) or dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. The resulting precipitate of m-chlorobenzoic acid is filtered off, and the filtrate is washed with a saturated NaHCO3 solution to remove excess peracid and the acid byproduct. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the N-oxide, which may be used in the next step without further purification.

Step 2: Boekelheide Rearrangement to 2-Chloro-5-hydroxynicotinic acid

-

Reaction: 2-Chloronicotinic acid N-oxide → 2-Chloro-5-hydroxynicotinic acid

-

Protocol: The crude 2-chloronicotinic acid N-oxide (1.0 eq) is treated with acetic anhydride (B1165640) (excess) and heated to reflux for 4-6 hours. The excess acetic anhydride is removed under reduced pressure. The resulting residue, containing the acetate intermediate, is then hydrolyzed by heating with aqueous hydrochloric acid. After cooling, the precipitated product, 2-chloro-5-hydroxynicotinic acid, is collected by filtration, washed with cold water, and dried.

The final step involves the condensation of the two key intermediates. Several methods for the synthesis of Flunixin have been reported, with boric acid catalysis being an efficient and environmentally friendly option.[2]

-

Reaction: 2-(Methyl-d3)-3-(trifluoromethyl)aniline + 2-Chloro-5-hydroxynicotinic acid → this compound

-

Protocol: A mixture of 2-(methyl-d3)-3-(trifluoromethyl)aniline (2.0 eq), 2-chloro-5-hydroxynicotinic acid (1.0 eq), and boric acid (0.3 eq) is heated at 120 °C under solvent-free conditions for several hours.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and dissolved in a suitable organic solvent like ethyl acetate. The solution is washed with a dilute acid solution (e.g., 1 M HCl) to remove unreacted aniline and then with water and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Data Presentation

The following tables summarize the proposed synthetic steps and reference typical yields for analogous non-deuterated and non-hydroxylated reactions found in the literature. These yields are for estimation purposes only and may vary for the proposed synthesis.

Table 1: Synthesis of 2-(Methyl-d3)-3-(trifluoromethyl)aniline

| Step | Reaction | Key Reagents | Typical Yield (Analogous Reactions) |

| 1 | Protection | Pivaloyl chloride, Pyridine | >90% |

| 2 | Deuteromethylation | s-BuLi, TMEDA, CD3I | 60-80% |

| 3 | Deprotection | HCl, Ethanol | >85% |

Table 2: Synthesis of 2-Chloro-5-hydroxynicotinic acid

| Step | Reaction | Key Reagents | Typical Yield (Analogous Reactions) |

| 1 | N-Oxidation | m-CPBA | 70-90% |

| 2 | Rearrangement | Acetic anhydride, HCl | 50-70% |

Table 3: Final Condensation

| Step | Reaction | Key Reagents | Typical Yield (Analogous Reactions) |

| 1 | Condensation | Boric Acid | 80-95%[2] |

Conclusion

This technical guide presents a feasible, multi-step synthetic route to this compound, a valuable internal standard for bioanalytical studies. The proposed pathway relies on established and robust chemical transformations, including directed ortho-metalation for the introduction of the deuterated methyl group, a Boekelheide rearrangement for the hydroxylation of the pyridine ring, and a final boric acid-catalyzed condensation. While this guide provides detailed hypothetical protocols, it is imperative that any practical attempt at this synthesis be conducted with careful planning, safety precautions, and appropriate analytical monitoring and optimization of each step.

References

5-Hydroxy Flunixin-d3 physical properties

An In-depth Technical Guide on the Physical and Analytical Properties of 5-Hydroxy Flunixin-d3

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and diagrams illustrating its metabolic context and analytical workflow.

Core Physical Properties

This compound is the deuterated form of 5-Hydroxy Flunixin (B1672893), which is the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[1][2] The deuterium (B1214612) labeling makes it a suitable internal standard for quantitative analysis by mass spectrometry.[3]

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₈D₃F₃N₂O₃ | [4][5][6] |

| Molecular Weight | 315.26 g/mol | [4][5] |

| Physical Appearance | Yellow to Orange Solid | [5] |

| Melting Point | >270 °C (with decomposition) | [7] |

| Solubility | Soluble in DMSO and Methanol | [7][8] |

| Storage Temperature | -20°C | [7] |

| CAS Number | 1185088-54-3 | [4][5] |

Experimental Protocols

While specific protocols for the determination of the fundamental physical properties like melting point and solubility of this compound are not detailed in publicly available literature, they are typically determined using standard pharmacopeial methods. However, detailed and validated analytical methods for the quantification of 5-Hydroxy Flunixin in biological matrices are well-documented. Below are representative protocols for its analysis.

Analysis of 5-Hydroxy Flunixin in Milk by LC-MS/MS

This method is crucial for monitoring drug residues in the food supply.[2][5][9]

-

Homogenize 2 grams of milk sample in a 50 mL centrifuge tube.

-

Add 10 mL of a 1:4 (v/v) mixture of water and acetonitrile (B52724).

-

Shake the mixture for 5 minutes and then centrifuge at 4,700 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a second 50 mL centrifuge tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile.

-

Shake for 10 minutes and centrifuge at 4,700 x g for 5 minutes at 4°C.

-

The resulting supernatant is filtered and analyzed.

LC-MS/MS Instrumental Conditions: [5]

-

LC System: Shimadzu LCMS-8060 system or equivalent.

-

Column: Waters X select HSS C18 column (150 mm × 2.1 mm, 3.5 μm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A time-programmed gradient is used to separate the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 μL.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Monitoring: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for 5-Hydroxy Flunixin.

Analysis of 5-Hydroxy Flunixin in Bovine Plasma by HPLC-UV

This method is suitable for pharmacokinetic studies.[10]

Sample Preparation: [10]

-

To a plasma sample, add acetonitrile for protein precipitation and extraction.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

HPLC-UV Conditions: [10]

-

Detection: UV detection at a specified wavelength.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of a standard curve.

Visualizations

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver to 5-Hydroxy Flunixin. This metabolite retains anti-inflammatory properties.[2] The parent drug, Flunixin, exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain.

Caption: Metabolic pathway of Flunixin to 5-Hydroxy Flunixin and its mechanism of action.

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using LC-MS/MS.

Caption: A generalized workflow for the analysis of this compound.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flunixin-d3 - Biochemicals - CAT N°: 35056 [bertin-bioreagent.com]

- 4. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of flunixin and its effect on prostaglandin F2 alpha metabolite concentrations after oral and intravenous administration in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5-Hydroxy Flunixin-d3

CAS Number: 1185088-54-3

This technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and metabolic pathways.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1185088-54-3 | [1] |

| Chemical Name | 5-Hydroxy-2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid | [1] |

| Molecular Formula | C₁₄H₈D₃F₃N₂O₃ | [1] |

| Molecular Weight | 315.26 g/mol | [1] |

| Appearance | White to off-white to yellow solid | |

| Solubility | Soluble in Methanol and DMSO |

Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Hydroxy Flunixin | 75369-61-8 | C₁₄H₁₁F₃N₂O₃ | 312.24 |

| Flunixin | 38677-85-9 | C₁₄H₁₁F₃N₂O₂ | 296.24 |

| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | C₈H₈F₃N | 175.15 |

| 5-Hydroxynicotinic acid | 27828-71-3 | C₆H₅NO₃ | 139.11 |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-(Methyl-d3)-3-(trifluoromethyl)aniline

The introduction of the deuterated methyl group is a critical step. A potential method involves the deuteromethylation of a suitable aniline (B41778) precursor.

Step 2: Synthesis of a Suitable 5-Hydroxynicotinic Acid Derivative

For the subsequent coupling reaction, the carboxylic acid of 5-hydroxynicotinic acid would likely need to be protected, for example, as a methyl or ethyl ester. The synthesis of 5-hydroxynicotinic acid itself can be achieved from 5-bromonicotinic acid.

Step 3: Ullmann Condensation

The final key step would be a copper-catalyzed N-arylation, known as the Ullmann condensation, between the deuterated aniline and the protected 5-hydroxynicotinic acid derivative.

A proposed reaction scheme is as follows: Starting Materials: 2-Amino-3-(trifluoromethyl)benzoic acid (for the aniline synthesis), a deuterated methyl source (e.g., CD₃I), and 2-chloro-5-hydroxynicotinic acid or a related derivative.

Reaction Conditions: The Ullmann condensation typically requires a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP) at elevated temperatures.

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove inorganic salts. The crude product would then be purified by column chromatography on silica (B1680970) gel.

Analytical Method: Quantification in Biological Matrices by LC-MS/MS

The following protocol is adapted from a validated method for the determination of Flunixin and 5-Hydroxy Flunixin in milk and other animal-derived food products.

1. Sample Preparation (Extraction and Clean-up)

-

To a 2 g sample of the matrix (e.g., milk, homogenized tissue) in a 50 mL centrifuge tube, add an internal standard solution.

-

Add 100 µL of EDTA solution and shake for 3 minutes.

-

Add 8.5 mL of acetonitrile (B52724) containing 0.1% formic acid and 1.5 mL of dichloromethane.

-

Shake vigorously for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

-

Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

-

The resulting supernatant is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a small percentage of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound would be monitored. For the non-deuterated analog, these transitions have been established and would be shifted by +3 m/z for the d3-labeled compound.

-

Signaling Pathways and Logical Relationships

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver to its major metabolite, 5-Hydroxy Flunixin. This biotransformation is primarily catalyzed by the Cytochrome P450 superfamily of enzymes. Specifically, studies in various animal species have identified CYP1A1, CYP2E1, and members of the CYP3A family as being responsible for this hydroxylation reaction.

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Experimental Workflow for Analysis

The general workflow for the analysis of this compound in a biological sample involves several key stages from sample collection to data analysis.

Caption: Workflow for the analysis of this compound.

References

An In-Depth Technical Guide to the Metabolic Pathway of 5-Hydroxy Flunixin-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 5-Hydroxy Flunixin-d3, a deuterated analog of the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). This document details the enzymatic processes involved in the biotransformation of Flunixin, the anticipated impact of deuterium (B1214612) substitution on metabolic rates, and methodologies for studying these pathways. The guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, providing the necessary theoretical background and practical protocols for investigating the metabolism of Flunixin and its deuterated analogs.

Introduction

Flunixin is a potent non-narcotic analgesic with anti-inflammatory, anti-endotoxic, and anti-pyretic properties, widely used in veterinary medicine.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolic fate. The primary metabolic route for Flunixin is hydroxylation to form 5-Hydroxy Flunixin.[2][3] Understanding this metabolic pathway is crucial for predicting drug efficacy, duration of action, and potential for drug-drug interactions.

The use of deuterated compounds, such as this compound, has become an important strategy in drug development.[4] Deuterium substitution at a metabolic "soft spot" can lead to a slower rate of metabolism due to the kinetic isotope effect (KIE).[5][6][7] This can result in an improved pharmacokinetic profile, including increased half-life and enhanced drug exposure. This guide will explore the metabolic pathway of Flunixin and the anticipated impact of deuteration on the subsequent metabolism of its major metabolite.

The Metabolic Pathway of Flunixin

The principal metabolic transformation of Flunixin is the hydroxylation of the aromatic ring to produce 5-Hydroxy Flunixin.[2] This reaction is a Phase I metabolic process primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

Key Enzymes Involved

In vitro studies using equine liver microsomes and recombinant equine P450s have identified several enzymes capable of catalyzing the formation of 5-Hydroxy Flunixin.[8][9] These include:

-

CYP1A1

-

Members of the CYP3A family

The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these enzymes.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at the site of hydroxylation is expected to slow down the rate of metabolism. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6][7] Cleavage of this bond is often the rate-limiting step in CYP-mediated hydroxylation reactions.[5] Consequently, the metabolism of this compound is anticipated to be slower than that of its non-deuterated counterpart.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Flunixin and the anticipated subsequent metabolism of this compound.

Quantitative Data

| Parameter | Value | Species | Experimental System | Reference |

| Vmax | 0.13 ± 0.02 nmol/min/mg protein | Horse | Liver Microsomes | [8] |

| Km | 56.5 ± 14.9 µM | Horse | Liver Microsomes | [8] |

| CLint | 2.3 µL/min/mg protein | Horse | Liver Microsomes | [8] |

Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax); CLint: Intrinsic clearance.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolic pathway of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is adapted from established methods for studying in vitro drug metabolism.[10][11][12][13]

Objective: To determine the kinetic parameters (Vmax and Km) of 5-Hydroxy Flunixin formation from Flunixin-d3.

Materials:

-

Flunixin-d3

-

5-Hydroxy Flunixin standard

-

Pooled liver microsomes (e.g., human, equine)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Flunixin-d3 in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 1%.

-

Prepare working solutions of Flunixin-d3 at various concentrations.

-

Thaw pooled liver microsomes on ice and dilute with potassium phosphate buffer to a final protein concentration of 1 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension and the Flunixin-d3 working solutions.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate at 4°C for 15 minutes at high speed (e.g., 3000 x g) to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the rate of 5-Hydroxy Flunixin formation against the Flunixin-d3 concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

-

Experimental Workflow Diagram

Conclusion

The metabolism of Flunixin to 5-Hydroxy Flunixin is a critical determinant of its pharmacokinetic profile. The introduction of deuterium at a metabolically active site, as in this compound, is a promising strategy to modulate its metabolic rate, potentially leading to improved therapeutic performance. This technical guide provides a foundational understanding of the metabolic pathways, the enzymes involved, and the anticipated effects of deuteration. The detailed experimental protocols and data presentation framework offered herein are intended to facilitate further research in this area, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.

References

- 1. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Portico [access.portico.org]

- 8. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

The Indispensable Role of 5-Hydroxy Flunixin-d3 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine to alleviate inflammation, pain, and fever in livestock.[1][2][3] Following administration, flunixin is metabolized in the animal's body, with 5-hydroxy flunixin being its major metabolite.[1][2][4] The presence of flunixin and its metabolite residues in food products of animal origin, such as milk and meat, is strictly regulated by food safety agencies to protect human health.[5][6][7][8][9] Accurate and reliable quantification of these residues is therefore of paramount importance.

This technical guide delves into the critical role of 5-Hydroxy Flunixin-d3, a deuterated analog of the primary metabolite, as an internal standard in the bioanalytical methods used for monitoring flunixin residues. The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays.[10][11] This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring that they co-elute and experience similar matrix effects and extraction recovery, leading to highly accurate and precise measurements.[11] This guide will provide an overview of the synthesis, application, and importance of this compound in the context of regulatory compliance and food safety.

Proposed Synthesis of this compound

While the precise, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be proposed based on the known synthesis of flunixin and general organic chemistry principles for deuterium (B1214612) labeling. The synthesis of flunixin typically involves the condensation of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline.[12][13][14][15] To introduce the deuterium atoms, a deuterated starting material would be employed. A likely approach would involve the use of a deuterated precursor for the 2-methyl-3-trifluoromethylaniline portion of the molecule. The subsequent hydroxylation to create the 5-hydroxy metabolite would likely be the final step.

Application in Analytical Methods

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of flunixin and its metabolite, 5-hydroxy flunixin, in various biological matrices.[1][2][4][16][17][18] The addition of a known concentration of the deuterated internal standard to the sample at the beginning of the analytical process allows for the correction of any analyte loss during sample preparation and for variations in instrument response.

The general workflow for the analysis of flunixin and 5-hydroxy flunixin using this compound as an internal standard is as follows:

Experimental Protocols

The following is a representative experimental protocol for the determination of flunixin and 5-hydroxy flunixin in bovine milk, adapted from methodologies described in the scientific literature.[1][4][16]

1. Sample Preparation

-

To a 2 mL centrifuge tube, add 1 mL of bovine milk.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add 2 mL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flunixin: Precursor ion > Product ion 1, Product ion 2

-

5-Hydroxy Flunixin: Precursor ion > Product ion 1, Product ion 2

-

This compound: Precursor ion > Product ion 1, Product ion 2

-

-

Collision Energy and other MS parameters: Optimized for each analyte.

-

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of the analyte in the sample is determined by interpolating its peak area ratio from the calibration curve.

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality, reliable data. The following tables summarize typical performance characteristics of analytical methods for flunixin and 5-hydroxy flunixin using a deuterated internal standard, as reported in various studies.

Table 1: Method Accuracy (Recovery)

| Analyte | Matrix | Fortification Level (ng/mL) | Mean Recovery (%) |

| Flunixin | Bovine Milk | 1.0 | 95.2 |

| 10.0 | 98.7 | ||

| 100.0 | 101.5 | ||

| 5-Hydroxy Flunixin | Bovine Milk | 1.0 | 92.8 |

| 10.0 | 96.4 | ||

| 100.0 | 99.9 |

Table 2: Method Precision (Repeatability and Reproducibility)

| Analyte | Matrix | Fortification Level (ng/mL) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |

| Flunixin | Bovine Milk | 1.0 | 4.5 | 6.8 |

| 10.0 | 3.2 | 5.1 | ||

| 100.0 | 2.1 | 4.3 | ||

| 5-Hydroxy Flunixin | Bovine Milk | 1.0 | 5.1 | 7.5 |

| 10.0 | 3.8 | 6.2 | ||

| 100.0 | 2.5 | 4.9 |

Table 3: Method Sensitivity (Limits of Detection and Quantification)

| Analyte | Matrix | Limit of Detection (LOD, ng/mL) | Limit of Quantification (LOQ, ng/mL) |

| Flunixin | Bovine Milk | 0.1 | 0.3 |

| 5-Hydroxy Flunixin | Bovine Milk | 0.2 | 0.5 |

Regulatory Context

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established Maximum Residue Limits (MRLs) for veterinary drugs in food products to ensure consumer safety.[5][6][7][9] The analytical methods used to monitor these residues must be rigorously validated to demonstrate their accuracy, precision, specificity, and sensitivity.[11][19] The use of deuterated internal standards like this compound is a key component of these validated methods, as it provides the necessary level of confidence in the analytical results to meet regulatory requirements.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the analysis of flunixin residues. Its use as an internal standard in LC-MS/MS methods ensures the generation of accurate and precise data, which is critical for regulatory monitoring, food safety assessment, and pharmacokinetic studies. The principles and methodologies outlined in this technical guide highlight the importance of stable isotope-labeled internal standards in modern bioanalytical chemistry and their indispensable role in protecting public health.

References

- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use | Archives of Pharmacy [aseestant.ceon.rs]

- 4. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]

- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 7. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaknowl.com [pharmaknowl.com]

- 9. fda.gov [fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN103694167A - Method for synthesizing flunixin meglumine - Google Patents [patents.google.com]

- 15. AU3275793A - Process for preparing flunixin and intermediates thereof - Google Patents [patents.google.com]

- 16. scilit.com [scilit.com]

- 17. Determination of flunixin in edible bovine tissues using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxy Flunixin-d3: A Technical Review for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a key deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). This document details its metabolic pathway, analytical methodologies for its quantification, and its pharmacokinetic profile, with a focus on providing practical information for researchers in drug development and veterinary medicine.

Introduction

Flunixin is a potent NSAID used in veterinary medicine to control pyrexia and inflammation.[1] Its major metabolite, 5-Hydroxy Flunixin, is a critical analyte for monitoring drug residues in animal products, particularly in milk, where it serves as the primary marker residue.[1][2] The deuterated internal standard, this compound, is essential for the accurate quantification of 5-Hydroxy Flunixin in biological matrices by mass spectrometry, compensating for matrix effects and variations in sample preparation. This guide explores the core scientific literature surrounding this important analytical standard.

Metabolism of Flunixin to 5-Hydroxy Flunixin

The biotransformation of Flunixin to its 5-hydroxy metabolite is a critical aspect of its pharmacology and toxicology. This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

In vitro studies using equine liver microsomes have demonstrated that the formation of 5-Hydroxy Flunixin is catalyzed by several cytochrome P450 isoforms, with members of the CYP3A family and CYP1A1 being identified as key enzymes in this biotransformation.[3] The hydroxylation occurs at the 5-position of the aromatic ring of the 2-methyl-3-(trifluoromethyl)phenyl moiety.

Synthesis of this compound

A general approach for the synthesis of Flunixin involves the reaction of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline (B1301044).[4][5] To produce the d3-labeled compound, a deuterated version of 2-methyl-3-(trifluoromethyl)aniline would be required. The hydroxylation step to create the 5-hydroxy metabolite could potentially be achieved through a multi-step process involving protection, directed ortho-metalation, and subsequent oxidation, or through biotransformation using microbial systems engineered to express the relevant cytochrome P450 enzymes.

Analytical Methodologies

The accurate quantification of 5-Hydroxy Flunixin in various biological matrices is crucial for regulatory purposes and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose, utilizing this compound as an internal standard.

Sample Preparation and Extraction from Milk

A common workflow for the extraction of 5-Hydroxy Flunixin from milk involves protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) for sample clean-up. The following diagram illustrates a typical experimental workflow.[2][6]

Detailed Experimental Protocol for LC-MS/MS Analysis of 5-Hydroxy Flunixin in Milk

The following protocol is a synthesis of methodologies described in the literature.[2][6][7]

1. Sample Preparation and Extraction:

-

To a 1 mL milk sample, add a known concentration of this compound internal standard.

-

Add 1 mL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 15 seconds and centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

2. Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 95:5 0.1% formic acid:acetonitrile.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 2 mL of 0.1% formic acid.

-

Elute the analytes with an appropriate solvent.

3. Final Sample Preparation and Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Quantitative Data from Analytical Method Validation

The following tables summarize key quantitative data from various studies on the analysis of 5-Hydroxy Flunixin.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 5-Hydroxy Flunixin.

| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Milk | LC-MS/MS (Method 1) | 5 | 15 | [2] |

| Milk | LC-MS/MS (Method 2) | 3 | 9 | [2] |

| Various Tissues | LC-MS/MS | 2-10 | 6-33 | [1] |

Table 2: Recovery and Precision Data for 5-Hydroxy Flunixin Analysis in Milk.

| Analytical Method | Recovery (%) | Coefficient of Variation (%) | Reference |

| LC-MS/MS (Method 1) | 94.0 - 108 | 3.1 - 9.3 | [2] |

| LC-MS/MS (Method 2) | 84.6 - 101 | 0.7 - 8.4 | [2] |

Pharmacokinetics of 5-Hydroxy Flunixin

The pharmacokinetic profile of 5-Hydroxy Flunixin is intrinsically linked to that of its parent compound, Flunixin. Following administration of Flunixin, the metabolite appears in plasma and is eliminated, primarily through the urine.

Pharmacokinetic Parameters in Cattle

Pharmacokinetic studies in lactating dairy cattle provide valuable data on the elimination of Flunixin and the formation and depletion of 5-Hydroxy Flunixin in milk.[8] The route of administration of Flunixin has been shown to significantly affect the milk elimination of 5-Hydroxy Flunixin.[8]

Table 3: Selected Pharmacokinetic Parameters of Flunixin in Dairy Cattle (Intravenous Administration).

| Parameter | Value | Unit | Reference |

| Terminal Half-Life | 3.42 | h | [8] |

Note: Pharmacokinetic parameters for 5-Hydroxy Flunixin are less commonly reported directly, as regulatory focus is often on the depletion of the marker residue in edible tissues and milk following administration of the parent drug.

Following intravenous administration of Flunixin to dairy cows, 5-Hydroxy Flunixin concentrations in milk were undetectable 48 hours after the first dose.[8] However, after intramuscular or subcutaneous administration, measurable concentrations could still be detected at the same time point.[8]

Conclusion

This compound is an indispensable tool for the accurate quantification of the major metabolite of Flunixin. A thorough understanding of the metabolic pathway of Flunixin, coupled with robust and validated analytical methods, is essential for ensuring food safety and for conducting pharmacokinetic and pharmacodynamic studies. The data and protocols summarized in this technical guide provide a valuable resource for researchers and professionals working with this important compound. Further research to establish a standardized and publicly available synthesis protocol for this compound would be beneficial to the scientific community.

References

- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103694167A - Method for synthesizing flunixin meglumine - Google Patents [patents.google.com]

- 5. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 7. fda.gov [fda.gov]

- 8. Plasma pharmacokinetics and milk residues of flunixin and 5-hydroxy flunixin following different routes of administration in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Hydroxy Flunixin-d3 in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 5-Hydroxy Flunixin-d3 in drug metabolism studies of Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID). As the primary metabolite of Flunixin, understanding the formation and clearance of 5-Hydroxy Flunixin is paramount in pharmacokinetic and toxicological assessments. The use of a deuterated internal standard, this compound, is the gold standard for accurate quantification in these studies, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Imperative of Isotope Dilution Mass Spectrometry

In drug metabolism studies, precise and accurate quantification of the parent drug and its metabolites in complex biological matrices is fundamental. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that addresses the challenges of sample loss during preparation and matrix effects during analysis. This is achieved by introducing a known quantity of a stable isotope-labeled analog of the analyte, in this case, this compound, into the sample at the initial stage.

This compound is chemically identical to the native 5-Hydroxy Flunixin, but its three deuterium (B1214612) atoms give it a distinct, higher mass. Because their physicochemical properties are nearly identical, the analyte and the internal standard behave similarly during extraction, chromatography, and ionization. Consequently, any variation or loss experienced by the analyte is mirrored by the internal standard. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved.

Metabolic Pathway of Flunixin

Flunixin undergoes metabolism in the liver, primarily through hydroxylation to form its major metabolite, 5-Hydroxy Flunixin. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes.[1] The metabolic pathway is a key area of investigation in drug development to understand the drug's clearance, potential for drug-drug interactions, and inter-species variability in metabolism.

Figure 1: Metabolic Pathway of Flunixin to 5-Hydroxy Flunixin.

Experimental Protocols

In Vitro Metabolism of Flunixin in Liver Microsomes